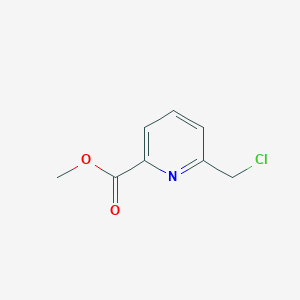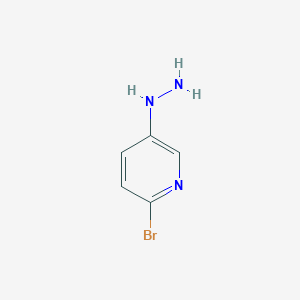
2-Bromo-5-hydrazinylpyridine
Vue d'ensemble
Description
“2-Bromo-5-hydrazinylpyridine”, also known as “5-Bromo-2-hydrazinopyridine”, is a chemical compound with the empirical formula C5H6BrN3 . It is used in research and development .
Molecular Structure Analysis
The molecular weight of “this compound” is 188.03 . The SMILES string representation is NNc1ccc(Br)cn1 , which describes the structure of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 132-137 °C . The density is predicted to be 1.82±0.1 g/cm3 .
Applications De Recherche Scientifique
Synthèse de dérivés de pyrazole
2-Bromo-5-hydrazinylpyridine : est un précurseur clé dans la synthèse de dérivés de pyrazole, qui constituent une classe particulière de composés N-hétérocycliques. Ces dérivés sont connus pour leurs propriétés synthétiques, biologiques et photophysiques diverses. La capacité du composé à servir de bloc de construction pour les pyrazoles le rend précieux en chimie médicinale pour créer des composés ayant des effets thérapeutiques potentiels .
Études d'amarrage moléculaire
En chimie computationnelle, This compound peut être utilisée dans des études d'amarrage moléculaire pour prédire l'orientation d'un substrat lorsqu'il se lie à une enzyme ou à un récepteur. Cette application est cruciale dans le processus de découverte de médicaments, permettant aux chercheurs d'identifier des candidats prometteurs pour un développement ultérieur .
Science des matériaux avancés
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux ayant des propriétés électroniques ou photoniques spécifiques. Son incorporation dans des polymères ou d'autres matériaux peut conduire à des progrès dans la création de nouveaux capteurs ou dispositifs optoélectroniques .
Profilage de l'activité biologique
This compound : sert d'échafaudage pour le développement de molécules bioactives. Les chercheurs peuvent modifier sa structure pour produire des composés qui sont ensuite criblés pour diverses activités biologiques, telles que les propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses .
Éducation et recherche en chimie
En raison de sa réactivité et de sa polyvalence, This compound est utilisée dans les milieux universitaires pour l'enseignement de techniques de synthèse organique avancée. Elle fournit un exemple pratique pour les étudiants afin d'apprendre les réactions de substitution nucléophile et la chimie de l'hydrazine .
Applications en chimie analytique
En chimie analytique, This compound peut être utilisée comme réactif dans le développement de nouvelles méthodes analytiques. Elle peut être utilisée pour créer des marqueurs ou des sondes spécifiques qui aident à la détection et à la quantification de diverses espèces chimiques .
Safety and Hazards
“2-Bromo-5-hydrazinylpyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Mécanisme D'action
Hydrazinopyridines are known to have various biological activities. For instance, some indole derivatives, which are structurally similar to hydrazinopyridines, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular signaling pathways. The specific targets and pathways affected can vary widely depending on the exact structure of the compound .
In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of hydrazinopyridines. These factors can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of hydrazinopyridines can also be influenced by environmental factors. For example, the presence of other chemicals can affect the compound’s stability and efficacy .
Propriétés
IUPAC Name |
(6-bromopyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMHHZWYHESGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268882-60-5 | |
| Record name | 2-bromo-5-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)
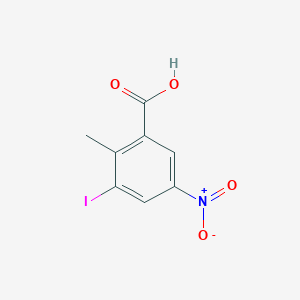


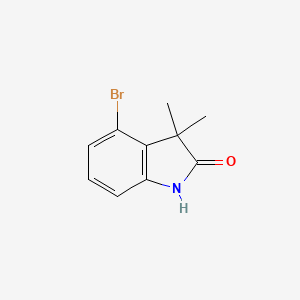



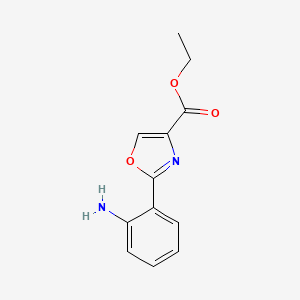
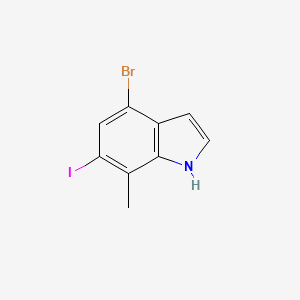
![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)


